Synthesis of 15-Keto Latanoprost Acid from Latanoprost: An In-depth Technical Guide
Synthesis of 15-Keto Latanoprost Acid from Latanoprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 15-Keto Latanoprost (B1674536) Acid, a significant metabolite and degradation product of the prostaglandin (B15479496) F2α analog, latanoprost. The synthesis is a two-step process involving the selective oxidation of the C-15 hydroxyl group of latanoprost to form the intermediate, 15-Keto Latanoprost, followed by the hydrolysis of its isopropyl ester to yield the final acidic product. This document details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and relevant chemical transformations. The methodologies described are based on established chemical principles for the oxidation of secondary alcohols and ester hydrolysis, adapted for the specific substrate of latanoprost.
Introduction
Latanoprost is a widely prescribed medication for the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] One of the key metabolic and degradation pathways of latanoprost involves the oxidation of the secondary alcohol at the C-15 position to a ketone, forming 15-Keto Latanoprost.[2][3] This metabolite can be further hydrolyzed to 15-Keto Latanoprost Acid. The presence of these keto-derivatives is of interest in stability studies, impurity profiling, and for further pharmacological evaluation.
This guide outlines a reliable laboratory-scale synthesis of 15-Keto Latanoprost Acid from latanoprost, providing detailed experimental procedures that can be adapted by researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.
Synthetic Pathway Overview
The conversion of latanoprost to 15-Keto Latanoprost Acid is achieved in two sequential reaction steps:
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Oxidation: The selective oxidation of the C-15 secondary alcohol of latanoprost to a ketone.
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Hydrolysis: The saponification of the isopropyl ester of the resulting 15-Keto Latanoprost to the corresponding carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 15-Keto Latanoprost via Dess-Martin Oxidation
The Dess-Martin periodinane (DMP) oxidation is a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4] It is well-suited for complex molecules with sensitive functional groups, such as latanoprost.
Materials:
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Latanoprost
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Dess-Martin Periodinane (DMP)
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Dichloromethane (B109758) (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve latanoprost (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
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To the stirred solution, add Dess-Martin Periodinane (1.5 equivalents) portion-wise at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 15-Keto Latanoprost.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Step 2: Synthesis of 15-Keto Latanoprost Acid via Ester Hydrolysis
The hydrolysis of the isopropyl ester to the carboxylic acid can be achieved under basic conditions.
Materials:
-
15-Keto Latanoprost
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Tetrahydrofuran (THF)
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Methanol (MeOH)
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1 M Sodium hydroxide (B78521) (NaOH) solution
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1 M Hydrochloric acid (HCl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified 15-Keto Latanoprost (1 equivalent) in a mixture of THF and MeOH (e.g., 3:1 v/v).
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Cool the solution in an ice bath and add 1 M NaOH solution (2-3 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
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Dilute the aqueous residue with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
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Extract the product with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 15-Keto Latanoprost Acid.
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If necessary, the product can be further purified by preparative HPLC.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of 15-Keto Latanoprost Acid.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Latanoprost | C₂₆H₄₀O₅ | 432.60 |
| 15-Keto Latanoprost | C₂₆H₃₈O₅ | 430.58[5] |
| 15-Keto Latanoprost Acid | C₂₃H₃₂O₅ | 388.50[6] |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| 1 | Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | Room Temperature | 1-3 hours | 85-95% |
| 2 | Ester Hydrolysis | Sodium Hydroxide | THF/MeOH/H₂O | Room Temperature | 2-4 hours | >90% |
Note: Expected yields are based on typical outcomes for these reaction types on complex molecules and may vary depending on the specific reaction conditions and scale.
Visualization of Key Processes
The following diagrams illustrate the chemical transformation and the experimental workflow.
Conclusion
The synthesis of 15-Keto Latanoprost Acid from latanoprost is a straightforward two-step process that can be reliably performed in a laboratory setting. The use of a mild and selective oxidizing agent such as Dess-Martin periodinane ensures the efficient conversion of the C-15 secondary alcohol to a ketone with minimal side products. Subsequent basic hydrolysis of the isopropyl ester yields the desired carboxylic acid. The detailed protocols and structured data provided in this guide are intended to support researchers and professionals in the pharmaceutical sciences in the synthesis and further investigation of this important latanoprost metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 15-Keto Latanoprost Acid - CAS - 369585-22-8 | Axios Research [axios-research.com]
